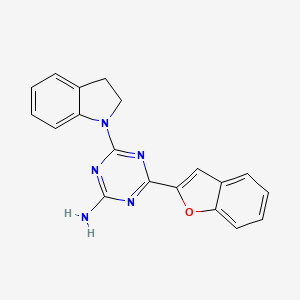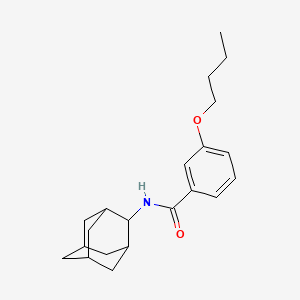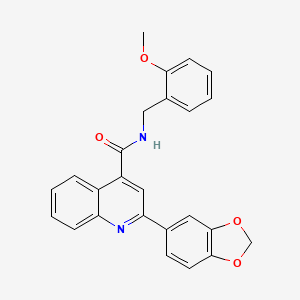
4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is still being studied, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK4, 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have neuroprotective properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine in lab experiments is that it has been shown to be relatively stable and easy to work with. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other potential therapeutic agents. However, one limitation of using this compound in lab experiments is that its mechanism of action is still being studied, which means that its full potential as a therapeutic agent is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. One area of future research could be to further study its mechanism of action, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, more research could be done to explore its potential use in the treatment of other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Finally, more research could be done to explore the potential of this compound for use in combination with other therapeutic agents, in order to improve its efficacy and reduce potential side effects.
In conclusion, 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a promising therapeutic agent that has been the subject of numerous scientific studies. Its anti-cancer and anti-inflammatory properties, along with its low toxicity and relative stability, make it a promising option for further research and development. However, more research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases beyond cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(1-benzofuran-2-yl)-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-18-21-17(16-11-13-6-2-4-8-15(13)25-16)22-19(23-18)24-10-9-12-5-1-3-7-14(12)24/h1-8,11H,9-10H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMOGPUYCZVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4718686.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718694.png)
![3-chloro-4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4718711.png)
![N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4718724.png)

![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)

![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)